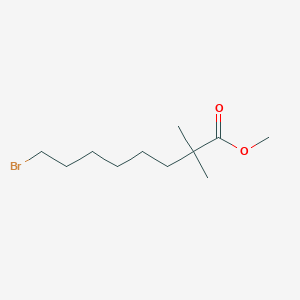

Methyl 8-bromo-2,2-dimethyloctanoate

Description

Methyl 8-bromo-2,2-dimethyloctanoate is a brominated ester characterized by a branched alkyl chain with a bromine atom at the 8th carbon and two methyl groups at the 2nd carbon. Its molecular formula is C₁₁H₂₁BrO₂, with a molecular weight of 265.19 g/mol. This compound is primarily utilized in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of its bromine substituent. A notable application is its role in synthesizing anti-arteriosclerotic agents, as demonstrated in a 2025 study where it reacted with 4-(1H-benzimidazol-2-yl)phenol to form a therapeutic derivative .

The ester group and bromine atom are critical to its function: the bromine acts as a leaving group in alkylation reactions, while the ester contributes to solubility and stability. Its synthesis involves condensation reactions in dimethylformamide (DMF) with sodium methoxide as a base, followed by purification via recrystallization .

Properties

IUPAC Name |

methyl 8-bromo-2,2-dimethyloctanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9-12/h4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPLXVJDRDGJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCCCCBr)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Halogen-Substituted Esters

Key Findings :

- Reactivity: Bromine’s intermediate electronegativity and leaving-group ability make this compound more reactive in SN2 reactions than its chloro analog but less than the iodo derivative.

- Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in drug-receptor binding, as seen in its anti-arteriosclerotic applications .

Positional Isomers

| Compound | Substituent Position | Melting Point (°C) | Steric Hindrance |

|---|---|---|---|

| This compound | C2 | 163.5–164.5 | High |

| Methyl 8-bromo-3,3-dimethyloctanoate | C3 | ~150–155 (estimated) | Moderate |

Key Findings :

Alkyl-Chain Variants

| Compound | Ester Group | Solubility (LogP) | Metabolic Stability |

|---|---|---|---|

| This compound | Methyl | 3.8 (estimated) | High |

| Ethyl 8-bromo-2,2-dimethyloctanoate | Ethyl | 4.2 (estimated) | Moderate |

Key Findings :

- The methyl ester variant exhibits lower lipophilicity (LogP ~3.8) than the ethyl analog, favoring better aqueous solubility in drug formulations.

- Metabolic stability is higher in the methyl ester due to slower enzymatic cleavage compared to bulkier esters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.